molecular formula C14H26Cl2N2 B12746912 1,4-Bis(n-propylaminomethyl)benzene dihydrochloride CAS No. 93865-87-3

1,4-Bis(n-propylaminomethyl)benzene dihydrochloride

Cat. No.: B12746912
CAS No.: 93865-87-3
M. Wt: 293.3 g/mol
InChI Key: PIECLIRSHKQCIG-UHFFFAOYSA-N
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Description

1,4-Bis(n-propylaminomethyl)benzene dihydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two n-propylaminomethyl groups attached to a benzene ring at the 1 and 4 positions, with two hydrochloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(n-propylaminomethyl)benzene dihydrochloride typically involves the reaction of 1,4-bis(chloromethyl)benzene with n-propylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(n-propylaminomethyl)benzene dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

1,4-Bis(n-propylaminomethyl)benzene dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Bis(n-propylaminomethyl)benzene dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(aminomethyl)benzene: Similar structure but with aminomethyl groups instead of n-propylaminomethyl groups.

    1,4-Bis(dimethylaminomethyl)benzene: Contains dimethylaminomethyl groups instead of n-propylaminomethyl groups.

    1,4-Bis(ethylaminomethyl)benzene: Features ethylaminomethyl groups instead of n-propylaminomethyl groups.

Uniqueness

1,4-Bis(n-propylaminomethyl)benzene dihydrochloride is unique due to the presence of n-propylaminomethyl groups, which can impart different chemical and physical properties compared to its analogs

Properties

CAS No.

93865-87-3

Molecular Formula

C14H26Cl2N2

Molecular Weight

293.3 g/mol

IUPAC Name

N-[[4-(propylaminomethyl)phenyl]methyl]propan-1-amine;dihydrochloride

InChI

InChI=1S/C14H24N2.2ClH/c1-3-9-15-11-13-5-7-14(8-6-13)12-16-10-4-2;;/h5-8,15-16H,3-4,9-12H2,1-2H3;2*1H

InChI Key

PIECLIRSHKQCIG-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=C(C=C1)CNCCC.Cl.Cl

Origin of Product

United States

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